molecular formula C20H20ClN3O2 B11153674 N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B11153674
M. Wt: 369.8 g/mol
InChI Key: YTBWRPKYLKBUAJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a chlorophenyl group, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with the quinazolinone intermediate.

    Formation of the Hexanamide Chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced amide or alcohol derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of the quinazolinone core.

    Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The chlorophenyl group can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)pentanamide
  • N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)butanamide
  • N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)propanamide

Uniqueness

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide stands out due to its longer hexanamide chain, which can influence its solubility, reactivity, and biological activity. The presence of the chlorophenyl group also differentiates it from other quinazolinone derivatives, potentially enhancing its binding properties and specificity.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H20ClN3O2/c21-16-9-4-6-11-18(16)23-19(25)12-2-1-7-13-24-14-22-17-10-5-3-8-15(17)20(24)26/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,25)

InChI Key

YTBWRPKYLKBUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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